1-(2-Bromophenyl)-2,2-dimethylpropan-1-one
Overview
Description
1-(2-Bromophenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a ketone functional group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromophenyl)-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions with electrophiles.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups onto the phenyl ring.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with various substituents on the phenyl ring.
Reduction: 1-(2-Bromophenyl)-2,2-dimethylpropan-1-ol.
Oxidation: 2-Bromo-2,2-dimethylpropanoic acid.
Scientific Research Applications
1-(2-Bromophenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one: Chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-methylpropan-1-one: Lacks one methyl group on the propanone chain.
Uniqueness
1-(2-Bromophenyl)-2,2-dimethylpropan-1-one is unique due to the specific positioning of the bromine atom and the presence of two methyl groups on the propanone chain
Properties
IUPAC Name |
1-(2-bromophenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOXWTUFWQVNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572625 | |
Record name | 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61593-14-4 | |
Record name | 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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